molecular formula C11H13NO2 B6169706 1-(azetidin-1-yl)-2-phenoxyethan-1-one CAS No. 1090832-31-7

1-(azetidin-1-yl)-2-phenoxyethan-1-one

Cat. No.: B6169706
CAS No.: 1090832-31-7
M. Wt: 191.2
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Description

1-(Azetidin-1-yl)-2-phenoxyethan-1-one (CAS: 1090832-31-7) is a nitrogen-containing ketone derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191 Da . The compound features an azetidine ring (a four-membered saturated heterocycle) directly bonded to a ketone group, which is further connected to a phenoxyethyl moiety. It is commercially available through multiple suppliers (e.g., Chemspace ID: CSSS00067424670) and has applications in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

Properties

CAS No.

1090832-31-7

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the phenoxyethanone moiety.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring or the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-(azetidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of 1-(azetidin-1-yl)-2-phenoxyethan-1-one can be contextualized by comparing it to analogs with variations in substituents, heterocycles, or backbone modifications. Below is a detailed analysis supported by experimental

1-(4-Methoxyphenyl)-2-phenoxyethan-1-one

Molecular Formula : C₁₅H₁₄O₃
Molecular Weight : 242.26 Da
Key Features :

  • Replaces the azetidine group with a 4-methoxyphenyl moiety.
  • Serves as a lignin β-O-4 linkage model compound, critical for biomass degradation studies .
    Structural Data :
  • Crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 5.5859 Å, b = 24.818 Å, c = 9.3393 Å, and β = 101.128° .
  • Stabilized by van der Waals interactions in layered packing .
    Applications : Used in lignin depolymerization research due to its relevance to natural β-O-4 linkages (40–65% abundance in lignin) .
Property This compound 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one
Molecular Weight 191 Da 242.26 Da
Heterocycle Azetidine None (aromatic methoxy group)
Crystal System Not reported Monoclinic (P2₁/c)
Primary Application Pharmaceutical synthesis Lignin biomass studies

1-{3-[(4-Chlorophenyl)methoxy]azetidin-1-yl}-2-phenoxyethan-1-one

Molecular Formula: C₁₈H₁₈ClNO₃ Molecular Weight: 331.80 Da Key Features:

  • Incorporates a 4-chlorobenzyloxy substituent on the azetidine ring . Comparison:
  • Increased molecular weight (331.80 vs. 191 Da) may influence pharmacokinetic properties.

Brominated Analogs: 1-(Azetidin-1-yl)-2-bromoethan-1-one

Molecular Formula: C₅H₈BrNO Molecular Weight: 178.03 Da Key Features:

  • Replaces the phenoxyethyl group with a bromine atom . Synthesis: Prepared via nucleophilic substitution using azetidine and bromoacetyl bromide, yielding a reactive intermediate for cross-coupling reactions . Applications: Serves as a precursor in transition metal-catalyzed reactions (e.g., enantioselective α-alkylation of amides) .

Fluorinated and Branched Derivatives

Example: 1-(Azetidin-1-yl)-7-fluoro-2-(3-phenylpropyl)heptan-1-one Molecular Formula: C₁₉H₂₆FNO Key Features:

  • Features a fluorine atom and a phenylpropyl chain, enhancing lipophilicity .
    Synthesis : Generated via nickel-catalyzed coupling of 1-fluoro-5-iodopentane with azetidine-containing ketones .
    Comparison : The elongated carbon chain and fluorine substituent broaden utility in medicinal chemistry, particularly for CNS-targeting agents.

Research Findings and Trends

  • Structural Flexibility : The azetidine ring’s small size and conformational rigidity make it advantageous for drug design, as seen in TLR antagonists (e.g., Roche’s 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine derivatives) .
  • Synthetic Versatility : Brominated and fluorinated analogs demonstrate the compound’s adaptability in catalytic enantioselective reactions, enabling access to chiral centers .
  • Biological Relevance: While this compound itself lacks reported bioactivity, its derivatives (e.g., chlorophenylmethoxy-substituted analogs) are explored for autoimmune disease therapies .

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